[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764237
InChI: InChI=1S/C13H22N2O5/c1-5-19-9(16)8-14-10(17)13(6-7-13)15-11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,14,17)(H,15,18)
SMILES: CCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol

[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester

CAS No.:

Cat. No.: VC13764237

Molecular Formula: C13H22N2O5

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester -

Specification

Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
IUPAC Name ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate
Standard InChI InChI=1S/C13H22N2O5/c1-5-19-9(16)8-14-10(17)13(6-7-13)15-11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,14,17)(H,15,18)
Standard InChI Key YHKMTOYGLTZSPI-UHFFFAOYSA-N
SMILES CCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g/mol. Its IUPAC name, ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate, reflects its structural complexity. The molecule features:

  • A cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amine.

  • A glycine residue linked via an amide bond.

  • An ethyl ester group enhancing lipophilicity .

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC₁₃H₂₂N₂O₅
Molecular Weight286.32 g/mol
IUPAC NameEthyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate
SMILESCCOC(=O)CNC(=O)C1(CC1)NC(=O)OC(C)(C)C
InChIKeyYHKMTOYGLTZSPI-UHFFFAOYSA-N
PubChem CID86747568

The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses . The cyclopropane ring introduces steric constraints, influencing conformational stability.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized from 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid, which undergoes activation (e.g., via mixed anhydride or carbodiimide methods) before coupling with ethyl glycinate. Key steps include:

  • Boc Protection: Introduction of the Boc group to the cyclopropane-1-carboxylic acid derivative.

  • Amide Bond Formation: Reaction with ethyl glycinate using coupling agents like HOBt/DCC.

  • Purification: Chromatographic isolation to achieve high purity .

Industrial-Scale Production

A scaled-up procedure described for analogous Boc-protected esters involves:

  • Dissolving intermediates in acetonitrile.

  • Alkylation with reagents like 2-iodoethanol in the presence of sodium carbonate.

  • Purification via solvent extraction and column chromatography .

Applications in Organic Synthesis

Peptide Synthesis

The compound acts as a building block for introducing cyclopropane motifs into peptides. The Boc group ensures amine protection during solid-phase synthesis, while the ethyl ester facilitates solubility in organic solvents . Post-synthesis, the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), and the ester is hydrolyzed to yield free carboxylic acids .

Bioactive Molecule Development

Cyclopropane-containing compounds exhibit unique pharmacokinetic properties due to ring strain and rigidity. This ester has been utilized in synthesizing protease inhibitors and receptor antagonists, where the cyclopropane moiety enhances binding affinity.

Physicochemical Properties

Solubility and Stability

The ethyl ester group confers lipophilicity, making the compound soluble in dichloromethane, ethyl acetate, and acetonitrile . It remains stable under neutral and basic conditions but hydrolyzes in acidic or aqueous environments .

Table 2: Predicted Physicochemical Data

PropertyValue
LogP (octanol-water)1.76 (XLOGP3)
TPSA (Topological PSA)90.65 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds9

Computational models suggest moderate bioavailability (Bioavailability Score: 0.55) but poor blood-brain barrier permeability .

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